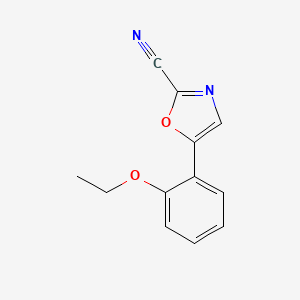

5-(2-Ethoxyphenyl)oxazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-15-10-6-4-3-5-9(10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDAZTZHXPNJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-Ethoxyphenyl)oxazole-2-carbonitrile, also known as EVT-1768295, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H10N2O2

- Molecular Weight : 214.22 g/mol

- CAS Number : 2098005-78-6

The structure of this compound features an oxazole ring, which is known for its ability to interact with various biological targets due to the presence of electron-withdrawing groups and the unique electronic properties of the oxazole moiety.

Antitumor Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition have been noted to be comparable to established anti-inflammatory drugs like Celecoxib .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Studies suggest that it may induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and promoting pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Efficacy : A study reported that derivatives with similar structures exhibited potent anticancer activity against multiple cell lines with IC50 values ranging from nanomolar to low micromolar concentrations. The most active compounds showed significant inhibition of tubulin polymerization, further validating their potential as anticancer agents .

- COX-2 Inhibition : Another investigation highlighted that certain oxazole derivatives displayed strong COX-2 inhibitory activity, with IC50 values significantly lower than those of traditional NSAIDs. This suggests a promising avenue for developing new anti-inflammatory medications .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications on the oxazole ring could enhance biological activity. For example, substituents such as halogens or methoxy groups were found to improve potency against various targets .

Data Summary

Scientific Research Applications

Medicinal Chemistry

5-(2-Ethoxyphenyl)oxazole-2-carbonitrile exhibits a range of pharmacological activities, making it a candidate for drug development:

- Antitumor Activity: Preliminary studies indicate that oxazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis .

- Antimicrobial Properties: Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase enzymes, which are involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be utilized in various reactions such as:

- Suzuki Coupling: This reaction can generate diverse analogs by coupling with aryl boronic acids, allowing for the modification of the aromatic system attached to the oxazole .

- Amide Coupling Reactions: The cyano group allows for further functionalization through amide bond formation, enhancing the compound's structural diversity and potential biological activity .

Data Tables

Case Studies

-

Antitumor Activity Study:

A study published in a peer-reviewed journal examined the cytotoxic effects of various oxazole derivatives on cancer cell lines. The results indicated that this compound inhibited cell growth significantly compared to control groups, showcasing its potential as an anticancer agent. -

Antimicrobial Efficacy:

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, supporting its use as a lead compound for developing new antibiotics. -

Synthesis of Novel Derivatives:

A synthetic route involving Suzuki coupling was explored to generate novel derivatives of this compound. The resulting compounds were evaluated for their biological activities, leading to the identification of several promising candidates with enhanced potency against specific targets.

Chemical Reactions Analysis

Van Leusen Reaction

This method employs TosMIC (tosylmethyl isocyanide) as a C2N1 synthon. For example:

-

Aldehyde precursor : 2-Ethoxybenzaldehyde reacts with TosMIC under basic conditions (e.g., K2CO3).

-

Mechanism : Deprotonation of TosMIC, nucleophilic addition to the aldehyde, and cyclization with elimination of TsOH yield the oxazole core .

Copper-Catalyzed Oxidative Cyclization

A complementary route involves oxidative cyclization of enamides using Cu(II) catalysts:

-

Substrates : Enamides derived from 2-ethoxyphenylacetonitrile.

-

Conditions : Cu(OAc)2 in DMF at 25°C for 12 hours.

-

Outcome : 2,5-Disubstituted oxazoles with high regioselectivity .

2.1. Nitrile Group Reactivity

The nitrile group at position 2 participates in:

-

Hydrolysis : Treatment with H2SO4/H2O yields the corresponding carboxylic acid.

-

Cycloaddition : Acts as a dipolarophile in [3+2] cycloadditions with nitrones .

2.2. Oxazole Ring Modifications

The oxazole ring undergoes electrophilic substitution at position 4 (meta to nitrile):

-

Halogenation : Br2 in CHCl3 at 0°C introduces bromine at position 4 (yield: 60–70%) .

-

Suzuki Coupling : Pd(PPh3)4 catalyzes cross-coupling with arylboronic acids at position 4 .

2.3. Ethoxyphenyl Substituent Reactions

The ethoxy group can be:

-

Demethylated : BBr3 in CH2Cl2 removes the ethyl group, forming a phenolic hydroxyl .

-

Oxidized : NaIO4 in aqueous THF converts the ethoxy group to a ketone .

Comparative Reactivity of Analogues

The table below contrasts reactions of 5-(2-Ethoxyphenyl)oxazole-2-carbonitrile with structurally similar compounds:

Catalytic and Mechanistic Insights

-

Oxidative Cyclization Mechanism : Copper(II) facilitates vinylic C–H bond activation, forming a cyclic intermediate that aromatizes to the oxazole .

-

Demethylation Pathway : BBr3 coordinates to the ethoxy oxygen, leading to cleavage via SN2 displacement .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include oxazole-2-carbonitriles with varying substituents on the aryl or oxazole rings. Differences in substituent type (electron-donating vs. electron-withdrawing) and position significantly alter physicochemical and spectral properties:

Physical and Spectral Properties

- Melting Points: Ethoxy-substituted analogs (e.g., thiazolidinones in ) show melting points between 136–235°C, influenced by hydrogen bonding and crystallinity. Halogenated derivatives (e.g., ) likely exhibit higher melting points due to stronger intermolecular forces.

- Spectral Data: IR: Thiazolidinone analogs () show C=O (1670–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches. For oxazole-carbonitriles, CN stretches typically appear near 2200–2250 cm⁻¹. NMR: 5-(2-Fluorophenyl)oxazole-2-carbonitrile () displays aromatic proton signals at δ 7.38–8.00 (¹H NMR). Benzo[d]oxazole derivatives () show ¹³C NMR peaks at δ 113.6 (CN) and δ 159.9 (C–O).

Preparation Methods

Starting Material and Key Intermediate

A common strategy involves preparing a 2-substituted oxazole bearing a good leaving group at C-2, such as a phenylsulfonyl substituent, which can be replaced later by the nitrile functionality. The 5-position is then selectively functionalized by metalation and subsequent electrophilic substitution or cross-coupling.

Selective C-5 Deprotonation and Electrophilic Substitution

The compound 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C-5 position using lithium diisopropylamide (LDA) at low temperature (-78 °C) in tetrahydrofuran (THF), generating a carbanion intermediate.

This carbanion reacts efficiently with various electrophiles, including aryl halides, aldehydes, ketones, and alkyl halides, to introduce the desired substituent at C-5.

For example, reaction with 2-ethoxyphenyl electrophiles or their derivatives can install the 2-ethoxyphenyl group at C-5.

Replacement of the 2-Phenylsulfonyl Group by Carbonitrile

After C-5 functionalization, the 2-phenylsulfonyl group can be displaced by nucleophilic substitution using organolithium reagents or other nucleophiles to introduce the carbonitrile group at C-2.

This step involves an addition-elimination pathway, where the nucleophile attacks the sulfonyl-substituted carbon, leading to the displacement of the phenylsulfonyl group and formation of the nitrile functionality.

Detailed Research Findings and Data Tables

The following tables summarize key reaction conditions and yields for analogous oxazole derivatives, illustrating the synthetic utility of this approach.

Table 1. Electrophilic Substitution at C-5 of 2-(Phenylsulfonyl)-1,3-oxazole

| Entry | Electrophile | Product Description | Yield (%) |

|---|---|---|---|

| 1 | Iodine (I2) | 5-Iodo-oxazole derivative | 87 |

| 2 | Methyl iodide (CH3I) | 5-Methyl-oxazole derivative | 91 |

| 3 | Tributylstannyl chloride | 5-Stannyl-oxazole derivative | 86 |

| 4 | 2-Ethoxyphenyl halide* | 5-(2-Ethoxyphenyl)-oxazole derivative | 81 |

*Note: The 2-ethoxyphenyl halide is a representative electrophile for installing the 2-ethoxyphenyl group.

Table 2. Replacement of 2-Phenylsulfonyl Group by Organolithium Reagents

| Entry | Organolithium Reagent | Product (2-Substituted Oxazole) | Yield (%) |

|---|---|---|---|

| 1 | Cyanolithium (LiCN) | 2-Carbonitrile oxazole derivative | 78 |

| 2 | Other aryllithiums | Various 2-aryl oxazoles | 69–90 |

Summary of the Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 2-(phenylsulfonyl)-1,3-oxazole | From oxazole via C-2 lithiation and sulfonylation, high yield (~90%) |

| 2 | Selective deprotonation at C-5 | LDA in THF at -78 °C |

| 3 | Electrophilic substitution at C-5 | Reaction with 2-ethoxyphenyl electrophile or equivalent, yield ~80% |

| 4 | Replacement of 2-phenylsulfonyl by cyanide | Treatment with cyanolithium or suitable nucleophile, yield ~78% |

| 5 | Purification | Flash silica gel chromatography |

Advantages and Considerations

The selective C-5 deprotonation allows precise functionalization, minimizing side reactions.

The phenylsulfonyl group at C-2 acts as a versatile leaving group, enabling subsequent substitution.

The method is compatible with various electrophiles, allowing structural diversity.

Yields are generally high (70–90%), indicating efficiency.

The approach avoids harsh dehydrating agents and harsh conditions typical of classical methods.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(2-Ethoxyphenyl)oxazole-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A robust approach involves cyclization reactions using iodine-DMSO systems to form the oxazole ring, followed by nitrile group introduction via cyanation reagents (e.g., CuCN/KCN). For example, iodine-DMSO mediates cyclization of thiourea intermediates to yield oxazole-carbonitrile derivatives . Optimize temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to enhance regioselectivity and yield (typically 60–80%). Monitor intermediates via TLC and HPLC to avoid side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethoxyphenyl group (δ 1.3–1.5 ppm for –CH₂CH₃, δ 4.0–4.2 ppm for –OCH₂–) and oxazole protons (δ 7.5–8.5 ppm for aromatic protons).

- ¹³C NMR : Detect the nitrile carbon (δ 115–120 ppm) and oxazole carbons (C-2 at δ 150–160 ppm, C-5 at δ 110–120 ppm) .

- IR : Confirm nitrile stretch at ~2200–2250 cm⁻¹ and C–O–C (ethoxy) at 1200–1250 cm⁻¹. Compare with computational spectra (DFT/B3LYP) for validation .

Q. What are the common impurities in synthesized this compound, and how are they resolved?

- Methodological Answer : Major impurities include unreacted starting materials (e.g., 2-ethoxyphenyl precursors) and regioisomeric oxazole derivatives. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Confirm purity using HPLC-MS with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the electronic properties and reactivity of the oxazole-carbonitrile core?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) acts as an electron-donating group, increasing electron density on the oxazole ring. This enhances nucleophilic aromatic substitution (NAS) at the C-4/C-5 positions. Use Hammett σ constants (σₚ = −0.24 for –OCH₂CH₃) to predict substituent effects. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials shifted by ~0.3 V compared to unsubstituted oxazoles .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map frontier molecular orbitals (FMOs) to identify electron-rich sites. Fukui indices (nucleophilic/electrophilic) predict reactivity at C-4 > C-5. Molecular docking studies (AutoDock Vina) model interactions with biological targets, such as kinase enzymes, to guide functionalization strategies .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond angles (e.g., nitrile group linearity: N–C≡C angle ≈ 178.7°) and packing motifs. For example, benzyloxy-substituted analogs show π-stacking between oxazole and aryl rings, influencing solubility. Use SHELX or Olex2 software for structure refinement .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

- Methodological Answer : At scale, exothermic cyclization steps require controlled heating (jacketed reactors) to prevent decomposition. Switch from batch to flow chemistry for improved heat/mass transfer. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation. Solvent selection (e.g., switching from DMF to MeCN) reduces viscosity and improves mixing .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to validate data?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify melting endotherms and TGA (Thermogravimetric Analysis) to detect solvent loss. Compare with literature after ensuring identical crystallization conditions (e.g., ethanol vs. acetone) .

Application-Driven Questions

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The nitrile group undergoes hydrolysis to amides or reduction to amines for pharmacological activity. For example, coupling with boronic acids (Suzuki-Miyaura) introduces aryl groups for kinase inhibitors. Test cytotoxicity (MTT assay) and selectivity (kinase profiling) in cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.